

The Pharmacological Profile of A-582941 Dihydrochloride: A Technical Guide

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Compound of Interest		
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Abstract

A-582941 dihydrochloride is a potent and selective partial agonist of the α 7 neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential for the treatment of cognitive deficits associated with a range of neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of A-582941, detailing its binding affinity, functional activity, selectivity, and effects on key signaling pathways. The document summarizes extensive preclinical data from both in vitro and in vivo studies, presenting quantitative data in structured tables and illustrating complex biological processes through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuropharmacology and CNS therapeutics.

Introduction

The $\alpha7$ nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Its role in modulating neurotransmitter release and synaptic plasticity has made it a key target for therapeutic intervention in conditions characterized by cognitive impairment, including Alzheimer's disease and schizophrenia.[1][3] A-582941 has emerged as a promising investigational compound due to its high affinity and selectivity for the $\alpha7$ nAChR, coupled with favorable pharmacokinetic properties and a benign safety profile in preclinical models.[1][2]



In Vitro Pharmacology Binding Affinity and Selectivity

A-582941 demonstrates high-affinity binding to both rat and human α 7 nAChRs.[1][4][5] Competition binding assays using the α 7 nAChR agonist radioligand [3H]A-585539 in rat brain membranes revealed a Ki value of 10.8 nM.[1] A similar high affinity was observed in membranes from the human frontal cortex, with a Ki of 17 nM, indicating minimal cross-species differences.[1] A-582941 also effectively displaces the α 7-selective antagonist [3H]methyllycaconitine (MLA) from rat brain membranes.[1]

The compound exhibits significant selectivity for the $\alpha7$ nAChR over other nAChR subtypes. It has a much lower affinity for the high-affinity $\alpha4\beta2$ subtype (Ki >100,000 nM) and the ganglionic $\alpha3\beta4*$ nAChRs (Ki = 4700 nM).[1] Furthermore, A-582941 shows weak affinity for the neuromuscular junction receptor ($\alpha1\beta1\gamma\delta$) with a Ki greater than 30,000 nM.[1] A broad screening panel against 78 other receptor targets, including G-protein-coupled receptors, other ligand- and voltage-gated ion channels, and neurotransmitter transporters, confirmed the high selectivity of A-582941.[1] The compound does show some affinity for the human 5-HT3 receptor with a Ki of 150 nM.[5]

Receptor Subtype	Tissue/Cell Line	Radioligand	Ki (nM)
α7 nAChR	Rat Brain Membranes	[3H]A-585539	10.8[1]
α7 nAChR	Human Frontal Cortex	Not Specified	17[1]
α4β2 nAChR	Rat Brain Membranes	[3H]cytisine	>100,000[1]
α3β4* nAChR	IMR-32 Cell Membranes	[3H]epibatidine	4700[1]
α1β1γδ nAChR	Not Specified	Not Specified	>30,000[1]
5-HT3 Receptor	Human	Not Specified	150[5]

Table 1: Binding

Affinity of A-582941 at

Nicotinic Acetylcholine

Receptor Subtypes

and 5-HT3 Receptor.



Functional Activity

In vitro functional assays have characterized A-582941 as a partial agonist at the α 7 nAChR.[1] In Xenopus oocytes expressing human α 7 nAChRs, A-582941 elicited a maximal response that was 52% of that induced by acetylcholine, with an EC50 value of 4260 nM.[1] At the rat α 7 nAChR, it demonstrated 60% of the maximal acetylcholine response with an EC50 of 2450 nM. [1] The agonist effects of A-582941 are potentiated by positive allosteric modulators (PAMs) of the α 7 nAChR, such as PNU-120596.[1]

In contrast to its activity at $\alpha7$ nAChRs, A-582941 did not activate recombinant heteromeric nAChRs ($\alpha4\beta2$, $\alpha3\beta2$, $\alpha3\beta4$, or $\alpha4\beta4$) or native human $\alpha3\beta4^*$ nAChRs in IMR-32 cells at concentrations up to 100,000 nM.[1] It also failed to evoke currents in Xenopus oocytes expressing the $\alpha9\alpha10$ nAChR construct.[1]

Receptor	Assay System	Parameter	Value
Human α7 nAChR	Xenopus Oocytes	EC50	4260 nM[1]
Human α7 nAChR	Xenopus Oocytes	Emax (% of ACh)	52%[1]
Rat α7 nAChR	Xenopus Oocytes	EC50	2450 nM[1]
Rat α7 nAChR	Xenopus Oocytes	Emax (% of ACh)	60%[1]
Heteromeric nAChRs $(\alpha4\beta2, \alpha3\beta2, \alpha3\beta4, \alpha4\beta4)$	FLIPR (Ca2+ dynamics)	Efficacy	<20% at 100,000 nM[1]
Human α3β4* nAChR	IMR-32 Cells	Efficacy	<20% at 100,000 nM[1]
α9α10 nAChR	Xenopus Oocytes	Efficacy	No current evoked up to 100,000 nM[1]
Table 2: Functional Activity of A-582941 at Nicotinic Acetylcholine Receptors.			

Intracellular Signaling Pathways



Activation of α 7 nAChRs by A-582941 triggers downstream signaling cascades known to be involved in synaptic plasticity, cell survival, and cognitive function.[1]

MAP Kinase/ERK Pathway

A-582941 has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In PC12 cells expressing α 7 nAChRs, A-582941 increased ERK1/2 phosphorylation with an EC50 of 95 nM.[1][5] This effect was blocked by the α 7 nAChR antagonist MLA, confirming that it is mediated by the target receptor.[1]

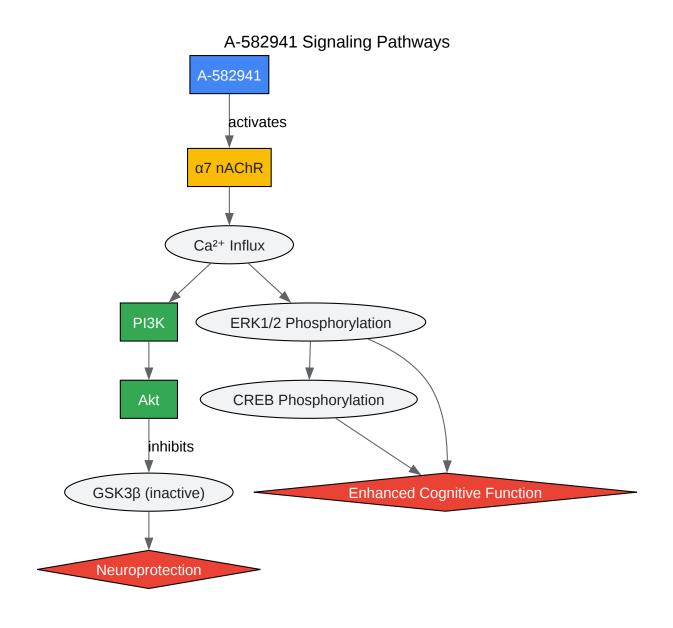
CREB Phosphorylation

The cAMP response element-binding protein (CREB) is a transcription factor crucial for long-term memory formation. A-582941 administration has been demonstrated to increase the phosphorylation of CREB in the cingulate cortex.[1]

PI3K/Akt/GSK3β Pathway

The neuroprotective effects of A-582941 are thought to be mediated, at least in part, through the PI3K/Akt/GSK3β cell survival pathway.[1] A-582941 has been shown to increase the phosphorylation of GSK-3β at Ser-9, which leads to its inhibition.[1] This is significant as GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.





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Caption: Signaling pathways activated by A-582941.

In Vivo Pharmacology Pharmacokinetics



A-582941 exhibits favorable pharmacokinetic properties, including good oral bioavailability and excellent penetration of the central nervous system.[1] In mice and rats, oral bioavailability is approximately 100% and 90%, respectively.[1] The compound demonstrates a high brain-to-plasma ratio of about 10, which is maintained for at least 9 hours post-administration in mice.[1] Plasma protein binding is moderate across various species, including humans (73%), ensuring that a substantial fraction of the circulating drug is pharmacologically active.[1]

Species	Oral Bioavailability (%)	Brain:Plasma Ratio	Plasma Protein Binding (%)
Mouse	~100[1]	~10[1]	77[1]
Rat	90[1]	Not Specified	72[1]
Dog	22[5]	Not Specified	70[1]
Monkey	50[5]	Not Specified	68[1]
Human	Not Specified	Not Specified	73[1]
Table 3.			

Table 3:

Pharmacokinetic

Parameters of A-

582941 across

Species.

Effects on Neurotransmitter Release

In vivo microdialysis studies in freely moving rats have shown that systemic administration of A-582941 (3 μ mol/kg, i.p.) leads to a moderate and sustained increase in acetylcholine release in the medial prefrontal cortex.[1] This demonstrates that α 7 nAChR activation can modulate cholinergic transmission in brain regions relevant to cognition.

Procognitive Efficacy

A-582941 has demonstrated broad-spectrum efficacy in various animal models of cognitive function.[1]

Social Recognition in Rats: A-582941 enhanced short-term social recognition memory.[1]



- Delayed Matching-to-Sample (DMTS) in Monkeys: The compound improved performance in this task of working memory.[1]
- Inhibitory Avoidance in Mice: A-582941 enhanced memory consolidation in this fearmotivated learning paradigm.[1]
- Sensory Gating Deficit: A-582941 normalized sensory gating deficits, a pre-attentive cognitive process that is impaired in schizophrenia.[1]
- MK-801-Induced Cognitive Deficits: In a rat model of schizophrenia using the NMDA receptor antagonist MK-801, A-582941 improved cognitive and negative symptoms.[3]

Neuroprotective Effects

In vitro studies using PC12 cells have shown that A-582941 (0.1–100 μ M) protects against cell death induced by nerve growth factor (NGF) withdrawal.[1][5] This neuroprotective effect is likely mediated by the activation of the PI3K/Akt/GSK3 β signaling pathway.[1]

Experimental Protocols Radioligand Binding Assay

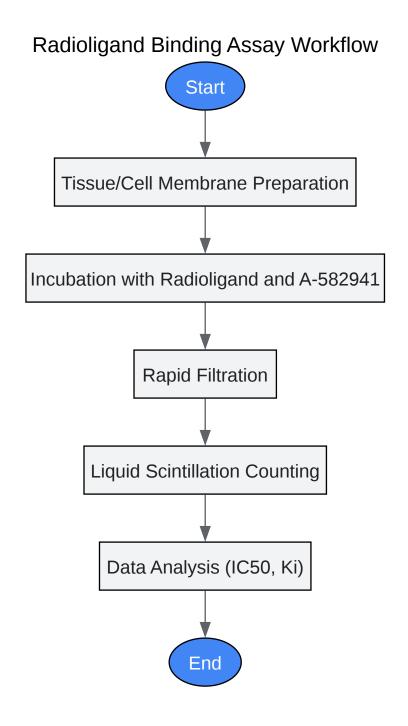
Objective: To determine the binding affinity (Ki) of A-582941 for various nAChR subtypes.

General Protocol:

- Tissue Preparation: Brain tissue (e.g., rat whole brain, human frontal cortex) or cells
 expressing the receptor of interest (e.g., IMR-32) are homogenized in an appropriate buffer.
 The homogenate is then centrifuged to obtain a membrane preparation.
- Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]A-585539 for α7, [3H]cytisine for α4β2, [3H]epibatidine for α3β4*) and varying concentrations of the test compound (A-582941).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.



- Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
- Data Analysis: Competition binding curves are generated, and IC50 values are determined.
 Ki values are then calculated using the Cheng-Prusoff equation.



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Caption: Workflow for a typical radioligand binding assay.



In Vivo Microdialysis

Objective: To measure the effect of A-582941 on extracellular acetylcholine levels in the brain.

General Protocol:

- Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat.
- Recovery: The animal is allowed to recover from surgery.
- Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of acetylcholine.
- Drug Administration: A-582941 is administered (e.g., intraperitoneally).
- Post-Drug Collection: Dialysate samples continue to be collected.
- Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]

Safety and Tolerability

A-582941 has demonstrated a benign secondary pharmacodynamic and tolerability profile in a battery of preclinical assays.[1][2] In cardiovascular assessments, intravenous infusion of A-582941 resulted in only a modest increase in heart contractility that plateaued at higher doses, with no significant changes in heart rate, blood pressure, or vascular resistance at plasma exposures up to 150-fold above efficacious levels.[1] No significant adverse effects on gastrointestinal or central nervous system function were observed.[1]

Conclusion

A-582941 dihydrochloride is a selective α7 nAChR partial agonist with a compelling preclinical pharmacological profile. Its high affinity for the target receptor, excellent CNS



penetration, and demonstrated efficacy in models of cognitive enhancement and neuroprotection position it as a strong candidate for further development. The activation of key intracellular signaling pathways, such as the ERK and CREB pathways, provides a mechanistic basis for its observed procognitive effects. The comprehensive data summarized in this technical guide underscore the potential of A-582941 as a therapeutic agent for cognitive dysfunction in various CNS disorders.

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